molecular formula C36H53N7O6 B1684684 替拉普韦 CAS No. 402957-28-2

替拉普韦

货号 B1684684
CAS 编号: 402957-28-2
分子量: 679.8 g/mol
InChI 键: BBAWEDCPNXPBQM-GDEBMMAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telaprevir, marketed under the brand names Incivek and Incivo, is a pharmaceutical drug used for the treatment of hepatitis C . It is used in combination with injectable peginterferon alfa and ribavirin to treat chronic hepatitis C infection . These medicines are used in patients with liver disease (including cirrhosis) who have not been treated before or who have received other medicines that did not work well .


Synthesis Analysis

The synthesis of Telaprevir involves a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented .


Molecular Structure Analysis

Telaprevir is a hydrophobic but orally active peptidomimetic compound that disrupts the HCV replication cycle and enhances cellular antiviral response by inhibiting viral NS3/4A protease in infected hepatocytes .


Chemical Reactions Analysis

Telaprevir is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L), primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .


Physical And Chemical Properties Analysis

Telaprevir is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L), primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .

科学研究应用

Treatment of Chronic Hepatitis C

Telaprevir is primarily used as an antiviral medication for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. It is often combined with peginterferon-alpha-2a and ribavirin to enhance antiviral efficacy. This combination has been shown to lead to viral rebound and treatment relapse due to the emergence of HCV variants resistant to Telaprevir .

Understanding HCV Genetic Diversity

The study of Telaprevir has contributed to understanding the extensive genetic diversity of HCV. This diversity is due to the rapid replication rate and turnover of HCV, along with the low fidelity of its RNA-dependent RNA polymerase. Research on Telaprevir resistance has identified a broad range of amino acid substitutions in clinical isolates from patients, providing insights into natural variability and susceptibility to protease inhibitors .

Pharmacokinetics and Pharmacodynamics

Telaprevir’s pharmacokinetic and pharmacodynamic properties have been extensively studied. It is well absorbed with fatty food, moderately protein-bound, and has a large volume of distribution. It is primarily metabolized by cytochrome P450 (CYP) 3A4, which is crucial for drug-drug interaction studies and optimizing therapeutic regimens .

Drug-Drug Interactions

Understanding Telaprevir’s interactions with other drugs is vital for safe and effective use, especially considering its metabolism by CYP3A4. Studies have focused on its unbiased review of pharmacokinetic data to predict and manage potential drug-drug interactions .

Antiviral Drug Discovery

Telaprevir’s role extends beyond HCV treatment; it also serves as a model compound in antiviral drug discovery. Its mechanism of action as an NS3/4A protease inhibitor informs the molecular design of new antiviral agents, including those targeting other viruses .

Treatment Optimization in Liver Disease

Approved by the Food and Drug Administration, Telaprevir is used for treating adult patients with compensated liver disease, including cirrhosis, due to chronic HCV infection. Its application in this field involves optimizing dosage and treatment duration to maximize efficacy while minimizing adverse effects .

作用机制

Target of Action

Telaprevir is a direct-acting antiviral medication that primarily targets the NS3/4A serine protease enzyme , which is encoded by the Hepatitis C Virus (HCV) genotype 1 . This enzyme plays a crucial role in the viral life cycle, making it an ideal target for antiviral therapy .

Mode of Action

Telaprevir acts as an inhibitor of the NS3/4A serine protease enzyme . This enzyme is essential for viral replication as it cleaves the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . By inhibiting this enzyme, Telaprevir disrupts the viral replication process, thereby reducing the viral load in the body .

Biochemical Pathways

The primary biochemical pathway affected by Telaprevir is the HCV replication pathway . By inhibiting the NS3/4A serine protease enzyme, Telaprevir prevents the proper cleavage of the HCV polyprotein, which is a necessary step for the production of mature viral proteins and subsequent viral replication . This disruption in the viral life cycle leads to a decrease in viral load and helps the body’s immune system to fight off the infection .

Pharmacokinetics

Telaprevir exhibits good oral bioavailability, which is enhanced when administered with food . It is moderately protein-bound (59-76%) and has a large volume of distribution (~252 L) . Telaprevir is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces . It has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half-life of 9-11 hours at steady state .

Result of Action

The primary result of Telaprevir’s action is a significant reduction in HCV viral load . This is achieved through the inhibition of the NS3/4A serine protease enzyme, which disrupts the viral replication process . The reduction in viral load can lead to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy and stability of Telaprevir can be influenced by various environmental factors. For instance, the presence of fatty food can enhance the absorption of Telaprevir, improving its bioavailability . Additionally, the presence of other drugs that induce or inhibit CYP3A4 may affect the concentrations of Telaprevir, potentially impacting its efficacy or increasing the risk for adverse reactions .

安全和危害

Telaprevir is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Future studies should focus on the pharmacokinetics/pharmacodynamics of Telaprevir in special populations or patients with concomitant conditions that will likely co-exist with HCV infection, with an emphasis on establishing pharmacokinetic–pharmacodynamic relationships . In vitro characterization of other phase 1–3 metabolic pathways could assist in elucidating the mechanisms of the drug–drug interactions observed in humans .

属性

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWEDCPNXPBQM-GDEBMMAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193304
Record name Telaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.0047 mg/mL, 3.55e-02 g/L
Record name Telaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telaprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Telaprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Telaprevir inhibits NS3/4A with an IC50 of 10nM., Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a., Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM.
Record name Telaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telaprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Telaprevir

Color/Form

White to off-white powder

CAS RN

402957-28-2
Record name Telaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402957-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Telaprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telaprevir
Reactant of Route 2
Telaprevir
Reactant of Route 3
Telaprevir
Reactant of Route 4
Telaprevir
Reactant of Route 5
Reactant of Route 5
Telaprevir
Reactant of Route 6
Telaprevir

Q & A

A: Telaprevir is a peptidomimetic protease inhibitor that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , ] This protease is essential for the cleavage of the HCV-encoded polyprotein into mature proteins required for viral replication. [] By inhibiting this protease, telaprevir disrupts the viral life cycle and prevents HCV replication. [, ]

A: The inhibition of HCV NS3/4A protease by telaprevir leads to a reduction in mature viral proteins necessary for replication. [] This ultimately results in a decrease in HCV RNA levels in the blood, which is a measure of viral load. [, , ] Clinical studies have demonstrated that telaprevir, in combination with peginterferon and ribavirin, significantly improves sustained virologic response (SVR) rates in patients with genotype 1 chronic HCV infection. []

ANone: The molecular formula of telaprevir is C36H51N5O11, and its molecular weight is 717.84 g/mol. This information can be found in publicly available chemical databases like PubChem and ChemSpider.

ANone: While specific spectroscopic data is not provided within the provided research papers, researchers can access this information through various databases like the Human Metabolome Database (HMDB) or commercially available spectral libraries.

ANone: The provided research focuses on the pharmaceutical application of telaprevir as an antiviral drug. Therefore, questions regarding its material compatibility, stability outside biological systems, and catalytic properties are not addressed in these studies.

A: While the provided articles do not delve into specific computational studies, they do highlight the existence of telaprevir-resistant variants with mutations in the NS3/4A protease region. [] This suggests that computational methods, such as molecular docking and molecular dynamics simulations, could be used to understand the binding interactions between telaprevir and the protease, as well as to predict the impact of mutations on drug binding.

A: The research indicates that specific mutations in the HCV NS3/4A protease can lead to telaprevir resistance. [] For example, the V36A/M, T54A/S, R155K/T, and A156S mutations confer lower-level resistance, while A156T and V36M+R155K mutations confer higher-level resistance. [] This highlights the importance of specific structural features in telaprevir for its binding to the protease and its antiviral activity. Understanding these SAR relationships is crucial for developing new HCV protease inhibitors with improved resistance profiles.

A: While specific stability data is not provided in the research, the fact that telaprevir is administered orally [, ] suggests that formulations have been developed to ensure its stability in the gastrointestinal tract and facilitate absorption. Further research might explore strategies for optimizing telaprevir formulations to enhance its stability, solubility, and bioavailability.

A: Telaprevir is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. [, , , ] It is also a substrate and inhibitor of P-glycoprotein, a drug transporter. [] Food intake significantly impacts telaprevir exposure, with a nearly 5-fold increase in Cmax and AUC0-24 observed when administered with food. [] This emphasizes the importance of considering food intake when administering telaprevir to ensure optimal drug exposure.

A: Telaprevir is typically administered orally every 8 hours [, , ] in combination with peginterferon alfa-2a and ribavirin. [, ] The frequent dosing is likely related to its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to maintain therapeutic drug concentrations.

A: The research suggests a correlation between higher average telaprevir doses and improved SVR rates in Japanese patients. [] Achieving a mean telaprevir dose of 25–35 mg/kg/day during treatment appeared to augment its efficacy. [] This highlights the importance of maintaining adequate telaprevir exposure for optimal antiviral activity.

A: In vitro studies have shown that telaprevir effectively inhibits EV-D68 replication. [] In a murine model of EV-D68 associated with acute flaccid myelitis (AFM), early telaprevir treatment improved paralysis outcomes. [] Telaprevir reduced viral titer and apoptotic activity in muscles and spinal cords, leading to improved AFM outcomes in infected mice. [] These findings suggest that telaprevir could potentially be explored as a treatment option for EV-D68 infections.

A: Clinical trials have demonstrated that telaprevir, when combined with peginterferon alfa and ribavirin, significantly improves SVR rates in patients with HCV genotype 1 infection, compared to peginterferon alfa and ribavirin alone. [, , , , , ] The SVR rates were higher in treatment-naïve patients or those who had not achieved SVR with prior therapy. [, ]

A: The primary mechanism of resistance to telaprevir involves mutations in the NS3/4A protease gene, specifically at positions V36, T54, R155, and A156. [] These mutations can reduce telaprevir's binding affinity to the protease, rendering it less effective at inhibiting viral replication. []

ANone: Although not directly addressed in the provided articles, the emergence of resistance to telaprevir raises concerns about potential cross-resistance with other HCV protease inhibitors, especially those targeting the same NS3/4A protease. Further research is crucial to understand the potential for cross-resistance and inform treatment strategies for patients who develop resistance to telaprevir.

A: The most frequently reported adverse events during telaprevir treatment included pruritus, rash, and anemia. [] Other adverse effects observed in clinical trials were nausea, diarrhea, fatigue, and dry skin. [] While telaprevir demonstrated efficacy, its use was often limited by these adverse effects, particularly the occurrence of severe skin reactions. []

ANone: The provided research focuses primarily on the efficacy and safety of telaprevir for HCV treatment. Consequently, these articles do not discuss aspects like drug delivery, targeting, analytical methods, environmental impact, dissolution, quality control, immunogenicity, or alternative treatments for HCV.

A: Telaprevir, alongside boceprevir, represents the first generation of directly acting antiviral agents (DAAs) targeting the HCV NS3/4A protease. [, ] These drugs marked a significant advancement in HCV treatment by significantly improving SVR rates compared to the previous standard of care, peginterferon and ribavirin. [, , ] The introduction of telaprevir and boceprevir revolutionized HCV treatment, paving the way for the development of even more effective and safer DAAs. [, ]

A: The research highlights the role of dermatology in managing telaprevir-associated skin rash. [] Dermatologic consultation and interventions, such as antihistamines, topical corticosteroids, and emollients, allowed patients with severe skin reactions to continue treatment. [] This exemplifies the importance of collaboration between different medical specialties in optimizing patient care and maximizing treatment success.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。